molecular formula C15H14N2O2 B2644371 N-[1-(1,3-Oxazol-2-yl)-2-phenylethyl]but-2-ynamide CAS No. 2411199-45-4

N-[1-(1,3-Oxazol-2-yl)-2-phenylethyl]but-2-ynamide

Cat. No.: B2644371
CAS No.: 2411199-45-4
M. Wt: 254.289
InChI Key: KZRYYDDFACWREG-UHFFFAOYSA-N
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Description

N-[1-(1,3-Oxazol-2-yl)-2-phenylethyl]but-2-ynamide is a compound that belongs to the class of oxazole derivatives Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of an oxazole ring attached to a phenylethyl group and a but-2-ynamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing oxazoles is the cyclodehydration of β-hydroxy amides using reagents such as Burgess’ reagent, the Mitsunobu reagent, or Martin sulfurane . The phenylethyl group can be introduced through a Friedel-Crafts acylation reaction, while the but-2-ynamide moiety can be added via a coupling reaction with an appropriate alkyne precursor.

Industrial Production Methods

Industrial production of N-[1-(1,3-Oxazol-2-yl)-2-phenylethyl]but-2-ynamide may involve continuous flow synthesis techniques to enhance efficiency and yield. Flow synthesis allows for better control over reaction conditions and can be scaled up for large-scale production. The use of automated reactors and optimized reaction parameters can further improve the overall process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1,3-Oxazol-2-yl)-2-phenylethyl]but-2-ynamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Manganese dioxide, bromotrichloromethane, or other oxidizing agents.

    Reduction: Hydrogenation catalysts such as palladium on carbon.

    Substitution: Electrophiles such as halogens, nitro groups, or alkyl groups.

Major Products Formed

    Oxidation: Oxazoles.

    Reduction: Dihydrooxazoles.

    Substitution: Various substituted phenylethyl derivatives.

Scientific Research Applications

N-[1-(1,3-Oxazol-2-yl)-2-phenylethyl]but-2-ynamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(1,3-Oxazol-2-yl)-2-phenylethyl]but-2-ynamide involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with biological macromolecules, such as proteins and nucleic acids, leading to various biological effects. The phenylethyl group may enhance the compound’s binding affinity and specificity for certain targets. The but-2-ynamide moiety can participate in covalent bonding with target molecules, further modulating the compound’s activity.

Comparison with Similar Compounds

N-[1-(1,3-Oxazol-2-yl)-2-phenylethyl]but-2-ynamide can be compared with other oxazole derivatives, such as:

    Aleglitazar: An antidiabetic agent with a similar oxazole core structure.

    Ditazole: A platelet aggregation inhibitor.

    Mubritinib: A tyrosine kinase inhibitor.

    Oxaprozin: A COX-2 inhibitor.

These compounds share the oxazole ring but differ in their substituents and overall structure, leading to unique biological activities and applications.

Properties

IUPAC Name

N-[1-(1,3-oxazol-2-yl)-2-phenylethyl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c1-2-6-14(18)17-13(15-16-9-10-19-15)11-12-7-4-3-5-8-12/h3-5,7-10,13H,11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZRYYDDFACWREG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NC(CC1=CC=CC=C1)C2=NC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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